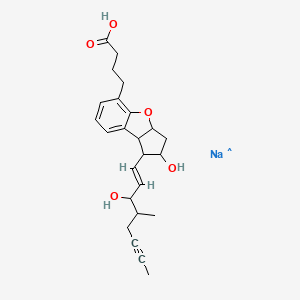![molecular formula C19H12F2N6O B15134068 (11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[73105,13]trideca-1(12),2,5(13),6,8-pentaen-4-one is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
The synthesis of (11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one involves multiple steps, including the formation of the tricyclic core and the introduction of fluorine and triazole groups. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne precursor. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: The compound is explored for its use in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazole ring and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one can be compared with similar compounds such as:
Methyl 4-fluorobenzoate: A simpler fluorinated aromatic compound used as a precursor in organic synthesis.
4-fluoro-N-methylbenzamide: Another fluorinated compound with potential biological activities.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group.
These compounds share some structural similarities but differ in their complexity and specific functional groups, which contribute to their unique properties and applications.
Properties
Molecular Formula |
C19H12F2N6O |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one |
InChI |
InChI=1S/C19H12F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,16,24H,1H3/t16-/m1/s1 |
InChI Key |
PXXHDQZGRXPMNJ-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C(=NC=N1)C2=C3C4=C(C=C(C=C4N[C@@H]2C5=CC=C(C=C5)F)F)C(=O)N=N3 |
Canonical SMILES |
CN1C(=NC=N1)C2=C3C4=C(C=C(C=C4NC2C5=CC=C(C=C5)F)F)C(=O)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


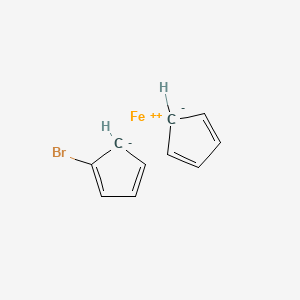
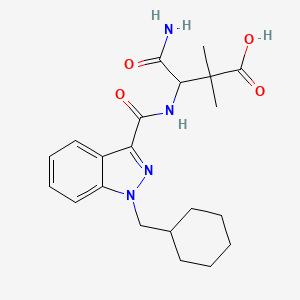
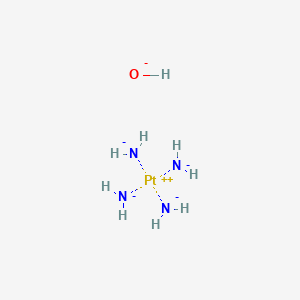

![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
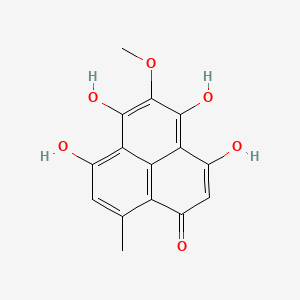


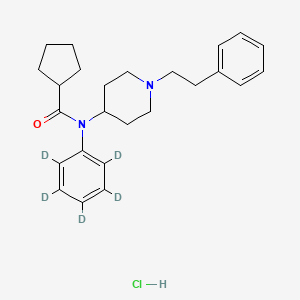
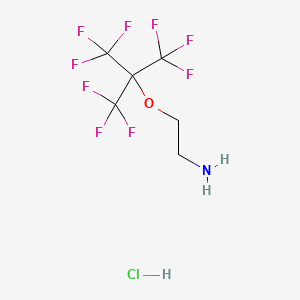
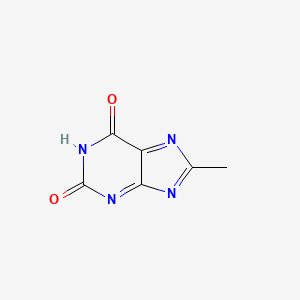
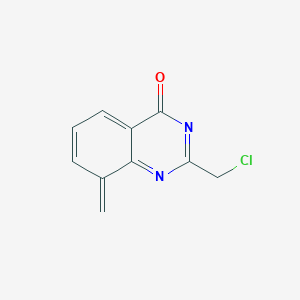
![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
